N-(2-methylbenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide
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Overview
Description
N-(2-methylbenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
Mechanism of Action
The mechanism of action of N-(2-methylbenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methylbenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide can modulate various biochemical and physiological processes. For example, it has been shown to reduce the levels of pro-inflammatory cytokines and enhance the activity of antioxidant enzymes. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methylbenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide in lab experiments is its ability to modulate various biochemical and physiological processes. This makes it a versatile compound that can be used in a wide range of studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of some experiments.
Future Directions
There are several future directions for research on N-(2-methylbenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide. One direction is to further investigate its potential applications in medicine, such as its use as an anti-diabetic agent. Another direction is to explore its potential as a plant growth enhancer and pest/disease resistance agent in agriculture. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of N-(2-methylbenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide involves the reaction of 2-methylbenzylamine with 4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinone in the presence of benzoyl chloride. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
N-(2-methylbenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as an anti-diabetic agent. In agriculture, this compound has been investigated for its ability to enhance plant growth and resistance to pests and diseases.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-6-3-4-7-16(13)11-20-18(22)15-8-5-9-17(10-15)21-19(23)14(2)12-26(21,24)25/h3-10,14H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDQCFQNHILABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)methyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
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